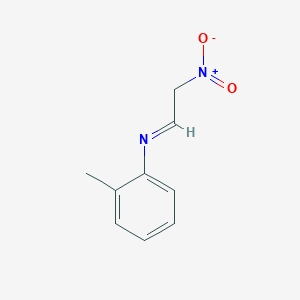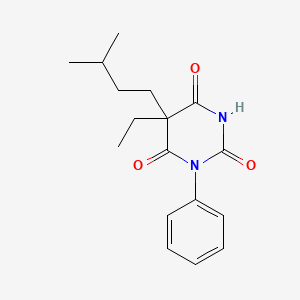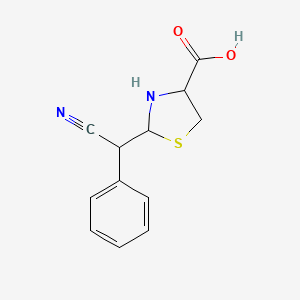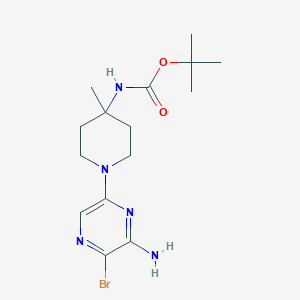![molecular formula C30H23ClOSn B13999845 [(5-Chloro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane CAS No. 24628-23-7](/img/structure/B13999845.png)
[(5-Chloro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro[1,1’-biphenyl]-2-yl)oxystannane is an organotin compound that features a biphenyl moiety substituted with a chlorine atom and an oxy linkage to a triphenylstannane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro[1,1’-biphenyl]-2-yl)oxystannane typically involves the reaction of 5-chloro-2-hydroxybiphenyl with triphenyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxy linkage. The reaction conditions often include refluxing in an appropriate solvent like toluene or dichloromethane to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for (5-Chloro[1,1’-biphenyl]-2-yl)oxystannane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro[1,1’-biphenyl]-2-yl)oxystannane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tin center can participate in oxidation-reduction reactions, altering its oxidation state.
Coupling Reactions: The biphenyl moiety can engage in coupling reactions such as Suzuki-Miyaura coupling, facilitated by the presence of the tin group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various biphenyl derivatives, while coupling reactions can produce extended biphenyl systems.
Applications De Recherche Scientifique
(5-Chloro[1,1’-biphenyl]-2-yl)oxystannane has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Mécanisme D'action
The mechanism of action of (5-Chloro[1,1’-biphenyl]-2-yl)oxystannane involves its interaction with various molecular targets. The biphenyl moiety can engage in π-π interactions with aromatic systems, while the tin center can coordinate with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Bromo[1,1’-biphenyl]-2-yl)oxystannane
- (5-Methyl[1,1’-biphenyl]-2-yl)oxystannane
- (5-Nitro[1,1’-biphenyl]-2-yl)oxystannane
Uniqueness
(5-Chloro[1,1’-biphenyl]-2-yl)oxystannane is unique due to the presence of the chlorine substituent, which can influence its reactivity and interactions compared to other similar compounds. The chlorine atom can participate in additional substitution reactions, providing a versatile platform for further functionalization .
Propriétés
Numéro CAS |
24628-23-7 |
|---|---|
Formule moléculaire |
C30H23ClOSn |
Poids moléculaire |
553.7 g/mol |
Nom IUPAC |
(4-chloro-2-phenylphenoxy)-triphenylstannane |
InChI |
InChI=1S/C12H9ClO.3C6H5.Sn/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9;3*1-2-4-6-5-3-1;/h1-8,14H;3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
ALQJTKPWSILVIQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)O[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


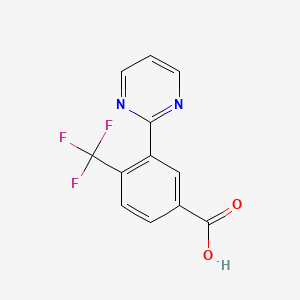
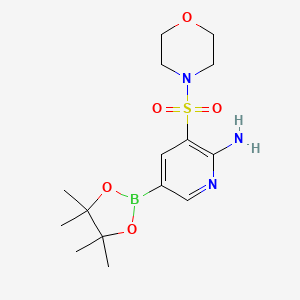
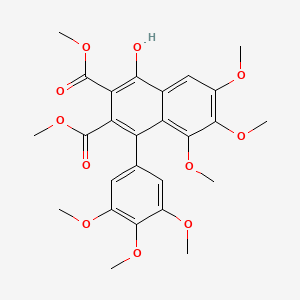
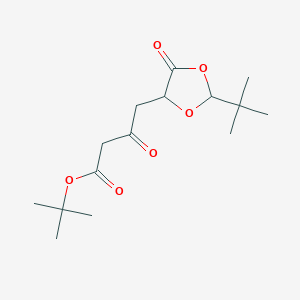
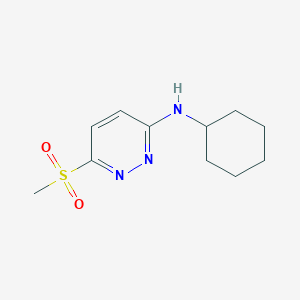
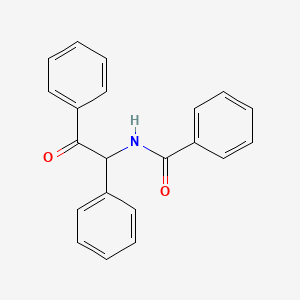
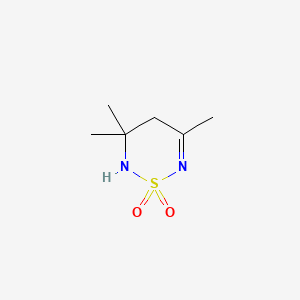
![1H-Naphth[2,3-d]imidazolium, 4,9-dihydro-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazinylmethyl)-](/img/structure/B13999816.png)
